molecular formula C₁₃¹³CH₁₀D₃BrO₃ B1160488 rac-5-Bromo Naproxen-13CD3

rac-5-Bromo Naproxen-13CD3

Cat. No.: B1160488
M. Wt: 313.17
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Naproxen (B1676952) Derivatives as Research Probes

Naproxen, a well-known non-steroidal anti-inflammatory drug (NSAID), and its derivatives have been the subject of extensive research. jst.go.jpnih.govresearchgate.net While naproxen itself is a therapeutic agent, its chemical scaffold has been modified to create a variety of derivatives that serve as research probes to investigate biological processes. jst.go.jpscirp.orgresearchgate.net These derivatives are often designed to explore new therapeutic targets or to enhance certain properties of the parent molecule. jst.go.jpscirp.org

For instance, researchers have synthesized naproxen derivatives to:

Investigate their potential as inhibitors of other enzymes beyond cyclooxygenase (COX), such as NLRP3 inflammasome and dihydrofolate reductase (DHFR). jst.go.jpscirp.org

Explore novel anti-inflammatory and analgesic agents with potentially improved safety profiles. nih.gov

Develop compounds with anticancer and antiviral properties. nih.govresearchgate.net

The modification of the naproxen structure, such as the introduction of a bromine atom to create bromo naproxen, provides a new chemical entity with altered properties that can be exploited for specific research purposes. usp.orgacanthusresearch.comnih.govscbt.comsynzeal.comsynzeal.comsimsonpharma.comsynzeal.compharmaffiliates.com

Rationale for the Deuterated and Carbon-13 Labeled rac-5-Bromo Naproxen Analogue in Mechanistic and Analytical Investigations

The creation of rac-5-Bromo Naproxen-13CD3 represents a convergence of the principles discussed above. This specific analogue is a racemic mixture, meaning it contains equal amounts of both enantiomers of 5-bromo naproxen. The "13CD3" designation indicates that it has been labeled with both carbon-13 and deuterium (B1214612). sapphirebioscience.com

The rationale for this dual labeling is multifaceted:

Internal Standard for Mass Spectrometry: The primary application for a compound like this compound is as an internal standard in quantitative mass spectrometry-based assays. medchemexpress.comcaymanchem.commedchemexpress.com When analyzing samples containing the non-labeled rac-5-bromo naproxen, a known amount of the labeled analogue is added. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis. However, due to the mass difference from the ¹³C and deuterium atoms, they can be distinguished by the mass spectrometer. This allows for precise and accurate quantification of the unlabeled drug, correcting for any variability in the analytical process.

Metabolic Fate and Pathway Elucidation: The stable isotope labels act as a tracer, enabling researchers to follow the metabolic fate of rac-5-bromo naproxen. clearsynth.comacs.org By analyzing biological samples for the isotopic signature, scientists can identify and quantify metabolites, providing a clear picture of how the compound is processed in the body.

Mechanistic Studies of Drug Metabolism: The deuterium atoms on the methyl group can be used to study the kinetic isotope effect. symeres.com If the C-H bond of the methyl group is broken in a rate-limiting metabolic step, the heavier C-D bond will be broken more slowly. Observing this effect can provide strong evidence for the involvement of specific metabolic pathways.

In essence, this compound is a highly specialized research tool designed for sophisticated analytical and mechanistic studies. Its unique isotopic composition allows for a level of precision and insight that would be difficult to achieve with the unlabeled compound alone.

Data Tables

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C₁₃¹³CH₁₀D₃BrO₃ sapphirebioscience.com
Molecular Weight 313.17 g/mol sapphirebioscience.com
Intended Use Research Only sapphirebioscience.com

Table 2: Isotopes Used in the Labeled Compound

IsotopeSymbolType
Carbon-13 ¹³CStable
Deuterium D or ²HStable

Properties

Molecular Formula

C₁₃¹³CH₁₀D₃BrO₃

Molecular Weight

313.17

Synonyms

5-Bromo-6-methoxy-α-(methyl-13CD3)-2-naphthaleneacetic Acid;  _x000B_(±)-5-Bromo-6-methoxy-α-(methyl-13CD3)-2-naphthaleneacetic Acid;  (±)-5-Bromo-6-methoxy-α-(methyl-13CD3)-2-naphthaleneacetic Acid;  (±)-5-Bromonaproxen-13CD3; 

Origin of Product

United States

Synthetic Methodologies for Rac 5 Bromo Naproxen 13cd3

Strategies for Bromination at the C5 Position of Naproxen (B1676952)

The introduction of a bromine atom at the C5 position of the naproxen naphthalene (B1677914) ring requires careful consideration of directing group effects and reaction conditions to achieve the desired regioselectivity. The methoxy (B1213986) group at C6 and the propanoic acid side chain at C2 are the primary influencers of electrophilic substitution on the naphthalene core.

Electrophilic aromatic bromination is a common method for introducing bromine onto aromatic rings. nih.gov For naproxen, direct bromination tends to occur at positions activated by the electron-donating methoxy group. However, achieving specific bromination at the C5 position can be challenging due to the potential for substitution at other activated positions. One strategy involves the use of specific brominating agents and catalysts that can favor substitution at the sterically less hindered C5 position, ortho to the methoxy group.

A plausible approach involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a suitable catalyst. The reaction conditions, such as solvent and temperature, would need to be carefully optimized to maximize the yield of the desired 5-bromo isomer. Another potential route could involve a multi-step process where a directing group is temporarily installed to guide the bromination to the C5 position, followed by its subsequent removal.

A known impurity of naproxen is (2S)-2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid, also referred to as Naproxen Impurity C. sigmaaldrich.com The existence of this compound suggests that direct bromination of naproxen can indeed yield the 5-bromo derivative, although the specific conditions to favor this isomer over others would be crucial for a targeted synthesis. Industrial synthesis techniques for DL-naproxen sometimes involve brominated intermediates, which could potentially be adapted for this purpose. google.com

Table 1: Comparison of Bromination Reagents for Aromatic Systems

Reagent Typical Conditions Selectivity Reference
Br2/FeBr3 Dark, room temperature Ortho/para to activating groups General knowledge
N-Bromosuccinimide (NBS) Radical initiator or acid catalyst Allylic/benzylic or aromatic General knowledge
Pyridinium tribromide Mild conditions Good for sensitive substrates General knowledge

Stereoselective and Racemic Synthesis Approaches to Naproxen Scaffolds

Naproxen is commercially sold as the (S)-enantiomer, which is the more pharmacologically active form. However, the target compound for this article is the racemic mixture, rac-5-Bromo Naproxen-13CD3. Therefore, synthetic strategies that produce a racemic naproxen scaffold are most relevant.

The classical industrial synthesis of naproxen often proceeds through a racemic route, followed by resolution of the enantiomers. A common method involves the Pd-catalyzed coupling of 2-bromo-6-methoxynaphthalene (B28277) with a propionic acid derivative. nih.gov This approach directly yields the racemic naproxen backbone.

Another approach is the one-pot synthesis of dl-naproxen by a rearrangement method, which has been shown to produce the racemic product in high yields. indexcopernicus.com Such a method, starting from 6-methoxy-2-propionylnaphthalene, involves halogenation, ketalization, rearrangement, and hydrolysis. This pathway could potentially be adapted to incorporate the C5-bromo substituent early in the synthesis.

While stereoselective syntheses of naproxen are well-documented, for the purpose of obtaining the racemic target compound, these methods are less direct. However, understanding the principles of stereocontrol in naproxen synthesis can be valuable for characterization and to ensure that no unintended enantiomeric enrichment occurs during the synthetic sequence.

Isotopic Incorporation of the 13CD3 Moiety

The introduction of the 13CD3 group requires specialized synthetic methods using isotopically labeled starting materials. This moiety consists of a carbon-13 atom and three deuterium (B1214612) atoms, which must be incorporated into the methyl group of the propanoic acid side chain.

Deuteration Techniques for the Propanoic Acid Side Chain

The three deuterium atoms are to be located on the methyl group of the propanoic acid side chain. A general scheme for the synthesis of deuterated naproxens has been described, which can be adapted for this specific labeling pattern. elsevierpure.com One common strategy for introducing deuterium is through the use of deuterated reagents. For instance, a deuterated methylating agent can be used to introduce the CD3 group.

Alternatively, deuterated starting materials for the construction of the propanoic acid side chain can be employed. The use of deuterated reagents in multicomponent reactions is a known strategy to afford deuterium-labeled products. beilstein-journals.org

Carbon-13 Labeling Strategies for the Methyl Group

The carbon-13 atom in the 13CD3 moiety necessitates the use of a 13C-labeled precursor. The synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins has been studied, and similar principles can be applied to small molecule synthesis. nih.govnih.gov

A versatile approach for 13C labeling involves starting with a simple, commercially available 13C-labeled building block. For instance, 13C-labeled methyl iodide (13CH3I) or a similar C1 building block could be used in the synthesis. Efficient labeling of organic molecules using 13C elemental carbon has also been explored, providing access to universal 13C2-labeled synthetic building blocks. rsc.org

One-Pot and Multistep Synthetic Routes to this compound

A plausible multistep synthetic route to this compound would involve a convergent approach. First, the 5-bromo-6-methoxynaphthalene core would be synthesized. Separately, a propionic acid side chain precursor bearing the 13CD3 group would be prepared. These two fragments could then be coupled together.

For example, 2-(5-bromo-6-methoxynaphthalen-2-yl)ethanone could be synthesized and then converted to the target propanoic acid. The introduction of the 13CD3 group could be achieved by reacting an appropriate intermediate with a 13CD3-Grignard reagent or a similar nucleophile.

Table 2: Potential Synthetic Intermediates and their Role

Intermediate Structure Role in Synthesis
2-Acetyl-5-bromo-6-methoxynaphthalene Precursor for building the propanoic acid side chain. google.com
2-Bromo-6-methoxynaphthalene Starting material for building the naproxen core. nih.gov
13CD3-Methylmagnesium iodide Reagent for introducing the 13CD3 group.
(2S)-2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid A known impurity that confirms the feasibility of C5 bromination. sigmaaldrich.com

Purification and Yield Optimization for Labeled Bromo-Naproxen Derivatives

The purification of the final product, this compound, is crucial to ensure its suitability for its intended applications. As an aromatic carboxylic acid, standard purification techniques can be employed. lookchem.com These include recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC). The presence of the bromine atom may necessitate specific chromatographic conditions to achieve good separation from any unreacted starting materials or side products.

General procedures for the purification of carboxylic acids often involve extraction into an aqueous base, washing with an organic solvent to remove neutral impurities, followed by acidification and re-extraction into an organic solvent. lookchem.com For halogenated aromatic compounds, care must be taken to avoid any degradation during the purification process. nih.gov

Yield optimization is a critical aspect of any multistep synthesis. For a complex molecule like this compound, each step of the synthesis would need to be individually optimized to maximize the yield. This includes optimizing reaction conditions such as temperature, reaction time, stoichiometry of reagents, and choice of solvent and catalyst. Design of experiments (DoE) can be a powerful tool to systematically explore the reaction parameter space and identify the optimal conditions. Recent advances in automated synthesis and high-throughput screening can significantly accelerate the optimization process. researchgate.net

Advanced Analytical Characterization for Research Applications

Mass Spectrometry-Based Techniques Leveraging Isotopic Labeling

Mass spectrometry (MS) is a cornerstone in the analysis of isotopically labeled molecules. The deliberate introduction of heavier isotopes (¹³C and D) into the molecular structure of rac-5-Bromo Naproxen (B1676952) provides a distinct mass shift, which is invaluable for its use as an internal standard and for detailed structural studies.

In quantitative bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting for variability in sample preparation and instrument response. rac-5-Bromo Naproxen-13CD3 is ideally suited for this role in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays designed to quantify its unlabeled counterpart, 5-Bromo Naproxen, or Naproxen itself in complex biological matrices like plasma, serum, or tissue extracts. semanticscholar.orgresearchgate.net

The principle relies on the fact that a SIL-IS co-elutes chromatographically with the analyte and exhibits identical ionization efficiency and extraction recovery. However, it is distinguished by its higher mass. For this compound, the molecular weight is increased by the substitution of one ¹²C with ¹³C and three ¹H atoms with deuterium (B1214612) (D), in addition to the bromine atom.

During LC-MS/MS analysis, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard in a technique known as Multiple Reaction Monitoring (MRM). The mass difference ensures no cross-talk between the two signals. The ratio of the peak area of the analyte to the peak area of the SIL-IS is used to construct a calibration curve and accurately determine the analyte concentration.

Table 1: Exemplary MRM Transitions for Quantitative Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) Application
Naproxen 229.1 185.1 Analyte
rac-5-Bromo Naproxen 307.0/309.0 263.0/265.0 Analyte

Note: The presence of bromine results in a characteristic isotopic pattern (¹⁹Br/⁸¹Br), leading to two precursor ion signals. The product ions shown are hypothetical and based on the common loss of the carboxyl group.

Tandem mass spectrometry (MS/MS) is also critical for confirming the structure of this compound and verifying the location of the isotopic labels. researchgate.net The fragmentation pattern of Naproxen is well-characterized, with the primary cleavage event being the loss of the carboxylic acid group (-COOH), resulting in a prominent fragment ion at m/z 185. core.ac.ukresearchgate.net Further fragmentation can involve the loss of a methyl group.

For this compound, this fragmentation pathway is preserved, but the masses of the resulting fragments are shifted.

The molecular ion will show a mass increase corresponding to the bromine atom, the ¹³C, and the three deuterium atoms.

The primary fragment resulting from the loss of the carboxyl group will retain the brominated naphthalene (B1677914) core and the labeled methyl group. Its mass will be shifted compared to the unlabeled bromo-naproxen fragment, confirming the location of the labels on the propanoic acid side chain.

The observation of specific neutral losses (e.g., loss of COOH versus COOD) can further pinpoint the label positions.

This detailed analysis ensures the synthesized compound has the correct structure and that the isotopic labels have not scrambled during synthesis. researchgate.netresearchgate.net

Nuclear Magnetic Resonance Spectroscopy for Isotopic Enrichment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules, including isotopically labeled compounds. It provides precise information about the chemical environment of specific nuclei.

¹H and ¹³C NMR spectra provide direct evidence for the successful incorporation and specific location of deuterium and carbon-13 labels. chegg.comchemicalbook.com

¹H NMR: In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons (a doublet in unlabeled Naproxen typically seen around δ 1.5-1.6 ppm) would be absent. nih.gov This absence confirms the successful replacement of the three methyl protons with deuterium atoms, as deuterium is not observed in standard ¹H NMR. The remaining proton signals from the naphthalene ring and the methine proton would be present, though their chemical shifts and splitting patterns might be slightly altered by the presence of the bromine substituent. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides complementary information. The signal for the labeled methyl carbon (-¹³CD₃) would be observed. Its resonance would be shifted slightly compared to an unlabeled methyl group, and the signal would likely appear as a multiplet due to coupling with the attached deuterium atoms (a triplet of triplets, often broadened). The presence of the ¹³C label at the expected position confirms the site of isotopic enrichment. The signals for the carbons in the naphthalene ring will also be affected by the bromo-substituent, allowing for confirmation of its position. chemicalbook.comdrugbank.com

Table 2: Expected Key NMR Signal Changes for this compound

Nucleus Unlabeled Naproxen (Approx. δ) This compound (Expected Observation) Rationale
¹H (CH₃) ~1.6 ppm (doublet) Signal absent Protons replaced by deuterium.
¹³C (CH₃) ~18 ppm Signal present, shows C-D coupling ¹³C label present; coupling to deuterium.
¹H (Aromatic) 7.1-7.8 ppm Shifts and pattern changes Effect of bromine substituent on the ring.

Since the compound is a racemate, it consists of an equal mixture of (S)- and (R)-enantiomers. Advanced NMR techniques can be used to study this stereochemistry. While NMR in an achiral solvent cannot distinguish between enantiomers, the use of chiral shift reagents or chiral solvating agents can induce diastereomeric interactions. This results in separate, distinguishable signals for the (R)- and (S)-enantiomers in the NMR spectrum. semanticscholar.org This method allows for the confirmation that the material is indeed a racemic mixture and can be used to determine the enantiomeric excess if a resolution were attempted.

Chromatographic Separation Techniques for Resolution and Purity Assessment in Research

Chromatography, particularly high-performance liquid chromatography (HPLC), is essential for assessing the chemical and enantiomeric purity of this compound. researchgate.net

For purity assessment, a reversed-phase HPLC method with UV or MS detection is typically employed. nih.govimpactfactor.org This method separates the target compound from any starting materials, by-products, or degradation products, allowing for its quantification and purity determination.

Given that the compound is racemic, chiral chromatography is necessary to separate the (R)- and (S)-enantiomers. tandfonline.comnih.govnih.gov This is crucial for research applications where the stereochemistry is important. The separation is typically achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose. nih.govsemanticscholar.orgnih.gov The differential interaction of the two enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. tandfonline.comjlu.edu.cn The resolution factor (Rs) is a key parameter indicating the quality of the separation. phenomenex.com

Table 3: Typical Chiral HPLC Method Parameters for Naproxen Analogs

Parameter Typical Condition Purpose
Column Polysaccharide-based CSP (e.g., Lux Amylose-1) Enantiomeric separation. nih.govnih.gov
Mobile Phase Methanol/Water/Acetic Acid (e.g., 85:15:0.1 v/v/v) Elution of compounds. nih.gov
Flow Rate 0.5 - 1.0 mL/min Control of retention time and resolution. nih.govtandfonline.com
Temperature 25 - 40 °C Optimization of separation efficiency. nih.govtandfonline.com

These analytical techniques, when used in concert, provide a complete and detailed characterization of this compound, ensuring its suitability for demanding research applications.

Application in Mechanistic and Biochemical Research Non Clinical Context

Investigation of Enzyme-Substrate Interactions using Isotope Effects

The structural modifications of rac-5-Bromo Naproxen-13CD3—the bromine atom and the deuterated methyl group—make it a powerful probe for studying how enzymes interact with naproxen-like substrates.

Kinetic Isotope Effects in Reaction Pathway Elucidation

The replacement of hydrogen with deuterium (B1214612) in the methyl group can induce a kinetic isotope effect (KIE), a phenomenon where the heavier isotope leads to a slower rate of reaction if the C-H bond is broken in the rate-determining step. nih.govnih.gov Medicinal chemists and toxicologists utilize stable isotopes like deuterium to gain a deeper understanding of drug disposition. nih.gov The KIE has been effectively used to slow cytochrome P450 (CYP450) metabolism of deuterated drug candidates. nih.gov

Table 1: Illustrative Data for Kinetic Isotope Effect Study This table illustrates the type of data generated in a KIE experiment, not actual experimental results.

CompoundEnzyme SystemReaction Rate (pmol/min/mg protein)Kinetic Isotope Effect (kH/kD)
rac-5-Bromo Naproxen (B1676952)Human Liver Microsomes150.62.1
This compoundHuman Liver Microsomes71.7

Binding Site Characterization of Brominated Naproxen Derivatives

The introduction of a bromine atom at the 5-position of the naproxen scaffold serves as a structural probe to map the binding site of target enzymes, such as cyclooxygenases (COX). dovepress.com Naproxen itself is a non-selective inhibitor of COX-1 and COX-2. bohrium.com By comparing the binding affinity and inhibitory activity of 5-bromo-naproxen with the parent compound, researchers can infer the steric and electronic requirements of the active site. The bulky bromine atom may enhance or hinder binding, providing clues about the size of the binding pocket. Furthermore, its electronegativity can influence interactions with key amino acid residues. dovepress.com Studies have shown that naproxen and its derivatives can interact with residues like Tyr385 and Ser530 in the COX-2 active site. dovepress.com

Metabolite Identification and Pathway Elucidation using 13CD3 Label in In Vitro Systems and Animal Models

Stable isotope-labeled compounds are invaluable tools for identifying metabolites, as they provide a clear and unambiguous signature in mass spectrometry analysis. nih.govsymeres.com The 13CD3 group on this compound imparts a specific mass increase (typically +4 Da) compared to its unlabeled counterpart.

When this labeled compound is incubated with in vitro systems like liver microsomes or hepatocytes, or studied in animal models, any resulting metabolites will retain this mass difference. In an LC-MS chromatogram, the labeled metabolite and its corresponding unlabeled version will appear as a distinct pair of peaks, simplifying the process of distinguishing true metabolites from background noise. nih.gov This technique is highly effective for tracing metabolic pathways, including phase I (e.g., demethylation, hydroxylation) and phase II (e.g., glucuronidation) reactions. clinpgx.orgnih.gov Naproxen is known to be metabolized to 6-O-desmethylnaproxen, which is then further conjugated. nih.govresearchgate.net The use of the 13CD3 label allows for precise tracking of these transformations.

Table 2: Expected Mass Shifts for Potential Metabolites of this compound This table is for illustrative purposes to show the principle of metabolite identification using stable isotopes.

Parent Compound/MetaboliteChemical ModificationExpected Mass Shift Due to Label (Da)
This compoundParent Compound+4
O-desmethyl-5-bromo-naproxen-d0O-demethylation0 (Label is lost)
Hydroxylated-5-bromo-naproxen-13CD3Hydroxylation+4
Glucuronide conjugate of 5-bromo-naproxen-13CD3Glucuronidation+4

Studies on Interactions with Specific Biological Targets in Cellular or Cell-Free Systems

Beyond its primary targets (COX enzymes), naproxen and its derivatives may interact with other biological molecules. biorxiv.org this compound can be used in cell-free systems, such as with purified enzymes or receptor proteins, to characterize these interactions. For instance, binding assays with proteins like human serum albumin (HSA) can be performed. mdpi.comnih.gov Naproxen is known to bind with high affinity to HSA, which affects its distribution and availability. mdpi.comnih.gov By using the labeled compound, researchers can precisely quantify binding constants (Kd) and competitive displacement by other molecules without interference from endogenous compounds. nih.gov Such studies are critical for understanding the pharmacokinetics of a drug candidate.

Cellular Uptake and Distribution Studies in Research Cell Lines

Understanding how a compound enters and distributes within a cell is fundamental to its mechanism of action. The stable isotope label in this compound allows for highly sensitive and specific quantification of the compound in cellular uptake experiments. Research cell lines, such as chondrocytes or cancer cell lines, can be incubated with the labeled compound for various time points. nih.gov After incubation, the cells are lysed, and the amount of intracellular this compound is measured using LC-MS/MS. This method allows for the differentiation of the administered compound from any endogenous molecules with similar masses, enabling precise determination of uptake kinetics and accumulation levels. mdpi.comnih.gov These studies can help elucidate the mechanisms of transport across the cell membrane, which may involve passive diffusion or active transport.

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies of rac-5-Bromo Naproxen-13CD3 and its Analogues

Molecular modeling and docking studies are essential computational techniques used to predict the interaction between a ligand, such as a naproxen (B1676952) derivative, and a target protein's binding site. These simulations provide insights into the binding affinity and mode of interaction, which are crucial for drug design and development. While specific docking studies on this compound are not extensively documented, research on naproxen and its analogues provides a strong predictive framework.

Docking analyses are often performed against key biological targets like cyclooxygenase (COX) enzymes, which are inhibited by naproxen, or other inflammatory targets such as the NLRP3 inflammasome. nih.govnih.gov For instance, studies on various naproxen derivatives have utilized software like PyRx to perform rigid docking simulations against prostaglandin synthase proteins (e.g., PDB ID: 5F19). biomedres.usbiomedres.us These studies calculate the binding energy, which indicates the affinity of the compound for the protein's active site. A more negative binding energy suggests a stronger and more stable interaction. biomedres.us

Research on naproxen and its degradants has shown a binding energy for the parent naproxen of -9.3 kcal/mol. biomedres.us Other derivatives have shown varied affinities; for example, one degradant (D3) exhibited an even higher binding affinity of -9.5 kcal/mol, attributed to additional substitutions on the naphthalene (B1677914) ring that increase electron density. biomedres.us Similarly, docking studies of two other naproxen derivatives (NPD 1 and NPD 2) against the COX-2 enzyme also revealed significant interactions, which were further validated by molecular dynamics simulations confirming the stability of the docked complexes. nih.gov The introduction of a bromine atom at the 5-position of the naphthalene ring in this compound would be expected to alter its electronic and steric properties, thus influencing its binding affinity and interaction with target proteins.

Table 1: Comparative Binding Affinities of Naproxen and its Derivatives

Compound Target Protein Binding Affinity (kcal/mol)
Naproxen Prostaglandin H2 Synthase (5F19) -9.3
Naproxen Degradant D1 Prostaglandin H2 Synthase (5F19) -8.6
Naproxen Degradant D2 Prostaglandin H2 Synthase (5F19) -8.4
Naproxen Degradant D3 Prostaglandin H2 Synthase (5F19) -9.5
Naproxen Degradant D4 Prostaglandin H2 Synthase (5F19) -8.8

This table presents data synthesized from computational studies on naproxen and its degradants to illustrate the range of binding affinities observed in related molecules. biomedres.us

Quantum Chemical Calculations for Isotopic Effects and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. biomedres.usnih.gov These methods can elucidate thermodynamic properties, molecular orbital characteristics, and electrostatic potential, offering predictions about a molecule's behavior in chemical reactions. biomedres.usresearchgate.net

For naproxen and its analogues, DFT calculations with methods like B3LYP/6-31g+(d,p) have been used to determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biomedres.usbiomedres.us The HOMO-LUMO energy gap is a critical parameter for predicting chemical reactivity; a smaller gap generally implies higher reactivity. biomedres.us For parent naproxen, the HOMO-LUMO gap has been calculated to be 4.4665 eV. biomedres.us The introduction of a bromine atom, an electron-withdrawing group, would likely modulate this energy gap and other electronic properties.

The isotopic labeling with deuterium (B1214612) in the 13CD3 group introduces a kinetic isotope effect (KIE). The KIE is a phenomenon where replacing an atom with its heavier isotope (like hydrogen with deuterium) can lead to a change in the rate of a chemical reaction. nih.gov This is because the heavier isotope forms a stronger covalent bond, requiring more energy to break. Medicinal chemists have utilized the deuterium KIE to slow down cytochrome P450 metabolism of drugs, thereby improving their pharmacokinetic profiles. nih.gov Quantum chemical calculations can predict changes in vibrational frequencies upon isotopic substitution, which is the basis for the KIE. Furthermore, deuterium-induced isotope shifts can be observed in 13C NMR spectra, a phenomenon that can be used to quantify the degree of isotopic labeling at specific molecular sites. nih.govresearchgate.net

Table 2: Calculated Quantum Chemical Properties of Naproxen and its Degradants

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Dipole Moment (Debye)
Naproxen -5.7320 -1.2655 4.4665 3.1812
Degradant D3 -4.7262 -2.7234 2.0028 4.3669

This table highlights key quantum chemical parameters calculated for naproxen and a more reactive degradant, providing a baseline for predicting the properties of its brominated and deuterated analogues. biomedres.us

Structure-Activity Relationship (SAR) Exploration for Brominated Naproxen Derivatives in Research

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. gpatindia.comnih.gov For naproxen and its derivatives, SAR studies have established several key principles.

The anti-inflammatory activity of naproxen is primarily associated with the (+)-S-enantiomer, which is a more potent inhibitor of COX enzymes. gpatindia.com The substitution on the naphthalene ring is also critical. Maximum activity is generally found with substitution at the 6-position, with small lipophilic groups like a methoxy (B1213986) (CH3O) group being most potent. gpatindia.com Larger groups tend to decrease activity. gpatindia.com The propionic acid side chain is also important, as 2-naphthylpropionic acid derivatives are more active than the corresponding acetic acid analogues. gpatindia.com

The introduction of a bromine atom onto the naproxen scaffold represents a structural modification intended to explore new SARs. Halogenation can influence a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby affecting its biological activity. mdpi.com For example, in studies of other classes of compounds like phenoxychalcones, the substitution with a bromo group in the para position resulted in better cytotoxic activity compared to chloro analogues. nih.gov This suggests that the position and nature of the halogen are critical variables. For this compound, the bromine at the 5-position would introduce steric and electronic changes that could alter its interaction with target enzymes, potentially leading to a modified activity profile compared to the parent drug. gpatindia.com

Table 3: Summary of Key SAR Findings for Naproxen Derivatives

Structural Feature Impact on Activity Reference
Stereochemistry (+)-S-enantiomer is more potent. gpatindia.com
Substitution at 6-position Small lipophilic groups (e.g., CH3O) are most potent. gpatindia.com
Substitution at 6-position Larger groups decrease activity. gpatindia.com
Side Chain 2-naphthylpropionic acid is more active than acetic acid analogues. gpatindia.com
Carboxyl Group Can be replaced by groups that metabolize to a carboxyl group. gpatindia.com

Future Directions and Methodological Advancements

Development of Novel Synthetic Routes for Complex Isotopic Labels

The synthesis of intricately labeled molecules such as rac-5-Bromo Naproxen-13CD3, which contains both a bromine atom and a deuterated, carbon-13 enriched methyl group, often presents significant challenges. Traditional synthetic approaches can be lengthy and may not be suitable for introducing isotopic labels at later stages of the synthesis. nih.gov Future research is focused on developing more efficient and versatile synthetic strategies to overcome these hurdles.

One of the most promising areas of development is late-stage functionalization . This approach aims to introduce isotopic labels into a nearly complete drug molecule, thereby reducing the number of synthetic steps and minimizing the handling of expensive isotopically enriched starting materials. musechem.com For a compound like this compound, this could involve the development of novel catalytic methods for the selective introduction of the 13CD3 group onto a brominated naproxen (B1676952) precursor.

Furthermore, the development of multi-isotope labeling platforms is gaining traction. acs.org These platforms would streamline the synthesis of compounds with multiple isotopic substitutions, such as the combination of bromine, deuterium (B1214612), and carbon-13 in the target molecule. Such advancements will be crucial for synthesizing a wider array of complex labeled compounds for in-depth biological studies. acs.org

Key Areas for Future Synthetic Development:

Synthetic ApproachPotential Impact on Complex Labeled Compounds
Late-Stage FunctionalizationMore efficient and cost-effective synthesis
Novel Catalytic MethodsGreater selectivity and functional group tolerance
Multi-Isotope Labeling PlatformsStreamlined synthesis of multiply-labeled molecules
Flow ChemistryImproved safety, scalability, and product purity

Innovations in High-Throughput Analytical Methodologies for Labeled Compounds

The analysis of isotopically labeled compounds and their metabolites in complex biological matrices is a critical aspect of drug development. researchgate.netnih.gov Mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC-MS) is the cornerstone of these analyses. nih.gov Future innovations are geared towards increasing throughput, sensitivity, and the comprehensiveness of data acquisition.

High-throughput screening (HTS) assays are being developed to rapidly assess the metabolic fate of numerous labeled compounds. nih.gov These automated systems can significantly accelerate the drug discovery process by quickly identifying promising candidates. nih.gov For this compound, HTS could be employed to screen for its metabolites in various in vitro systems, providing rapid insights into its biotransformation pathways.

Advances in mass spectrometry, such as high-resolution mass spectrometry (HRMS) , are enabling more precise identification and quantification of labeled compounds and their metabolites. nih.gov The unique isotopic signature of this compound would allow for its clear differentiation from endogenous molecules in a biological sample, a technique known as stable isotope filtering. nih.gov Furthermore, techniques like tandem mass spectrometry (MS/MS) provide detailed structural information, aiding in the confident identification of metabolites. acs.org

The development of 96-plex isotope tagging and other multiplexing strategies allows for the simultaneous analysis of multiple samples, dramatically increasing analytical throughput. nih.govnih.gov This is particularly valuable in large-scale metabolomics and proteomics studies.

Emerging Analytical Techniques:

Analytical TechniqueApplication for Labeled Compounds
High-Throughput Screening (HTS)Rapid metabolic profiling
High-Resolution Mass Spectrometry (HRMS)Precise identification and quantification
Tandem Mass Spectrometry (MS/MS)Structural elucidation of metabolites
Multiplex Isotope TaggingHigh-throughput comparative analysis

Expansion of Research Applications in Chemical Biology and Systems Biology

Isotopically labeled compounds are powerful probes for dissecting complex biological systems. The unique structural features of this compound make it a valuable tool for future applications in chemical biology and systems biology.

Systems biology aims to understand the integrated behavior of complex biological systems. researchgate.net Stable isotope tracing, using compounds like this compound, is a cornerstone of this field. By tracking the metabolic fate of the labeled atoms, researchers can map the flow of metabolites through various pathways (metabolic flux analysis). nih.gov This can provide a dynamic view of how a drug perturbs cellular metabolism, offering insights into its efficacy and potential toxicities. acs.orgnih.gov For example, the impact of this compound on prostaglandin synthesis pathways could be meticulously traced, providing a clearer picture of its anti-inflammatory effects. nih.gov

The application of labeled non-steroidal anti-inflammatory drugs (NSAIDs) in systems biology can also help in understanding adverse drug reactions by providing a comprehensive view of the metabolic and signaling pathways they affect. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing rac-5-Bromo Naproxen-13CD3 with isotopic purity?

  • Methodological Answer : Synthesis must ensure precise isotopic labeling (13C and D3) to avoid isotopic dilution. Key steps include:

  • Using deuterated and 13C-enriched precursors (e.g., brominated methoxy precursors, as seen in brominated arylboronic acids ).
  • Monitoring reaction intermediates via LC-MS to confirm isotopic integrity .
  • Purification via preparative HPLC with orthogonal solvent systems to separate isotopic analogs .

Q. How does isotopic labeling (13CD3) influence the analytical characterization of rac-5-Bromo Naproxen?

  • Methodological Answer : Isotopic labeling shifts mass spectral peaks (e.g., +4 Da for 13C and D3), enabling differentiation from non-labeled analogs.

  • Use high-resolution mass spectrometry (HRMS) to verify isotopic enrichment ratios .
  • Compare 1H-NMR spectra to confirm deuterium incorporation (absence of specific proton signals) .

Q. What are the recommended storage conditions for This compound to ensure stability?

  • Methodological Answer : Store at 0–6°C in amber vials under inert gas (argon) to prevent photodegradation and isotopic exchange.

  • Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can validate storage protocols .

Advanced Research Questions

Q. How can chiral resolution challenges in This compound be addressed for enantioselective studies?

  • Methodological Answer : Use chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate), with deuterated mobile phases to maintain isotopic integrity.

  • Optimize elution gradients using factorial design (e.g., varying pH, temperature, and organic modifier ratios) .
  • Validate enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

Q. What experimental strategies resolve contradictions in metabolic pathway data for This compound?

  • Methodological Answer : Combine isotopic tracing with computational modeling:

  • Track 13C/D3 labels in metabolites using LC-HRMS/MS .
  • Apply kinetic isotope effect (KIE) simulations to distinguish enzymatic vs. non-enzymatic pathways .
  • Cross-validate with in vitro hepatocyte models to isolate phase I/II metabolism .

Q. How can researchers optimize reaction conditions for This compound synthesis while minimizing byproducts?

  • Methodological Answer : Employ response surface methodology (RSM) to model multi-variable interactions:

  • Key variables: Reaction temperature, stoichiometry of brominating agents (e.g., NBS), and catalyst loading .
  • Use gas chromatography (GC) or HPLC to quantify byproducts like dehalogenated analogs .

Q. What advanced techniques validate the isotopic homogeneity of This compound in complex matrices?

  • Methodological Answer :

  • Isotope ratio mass spectrometry (IRMS) for 13C/D3 atom% quantification .
  • 2D-NMR (e.g., HSQC) to map deuterium incorporation sites .
  • Compare with non-isotopic controls using differential scanning calorimetry (DSC) to detect crystallinity variations .

Data Analysis & Contradiction Resolution

Q. How should researchers handle discrepancies in bioavailability data between This compound and its non-isotopic analog?

  • Methodological Answer :

  • Conduct parallel in vivo pharmacokinetic (PK) studies with both compounds.
  • Use ANOVA to statistically assess differences in AUC and Cmax .
  • Evaluate isotopic effects on protein binding via equilibrium dialysis .

Q. What statistical frameworks are robust for analyzing dose-response relationships in This compound toxicity studies?

  • Methodological Answer :

  • Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability .
  • Use Bayesian hierarchical models to integrate in vitro and in vivo toxicity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.